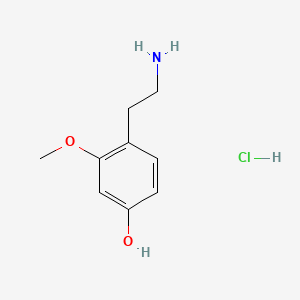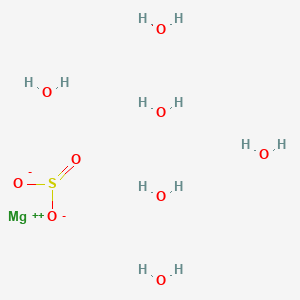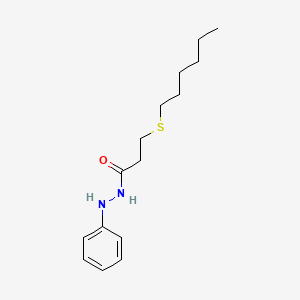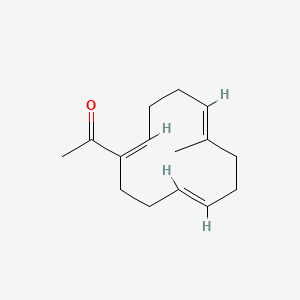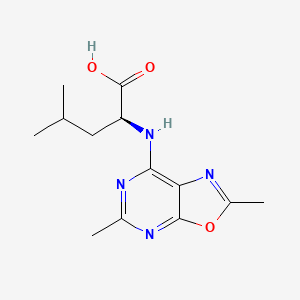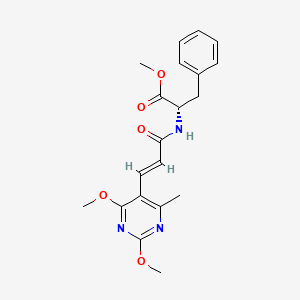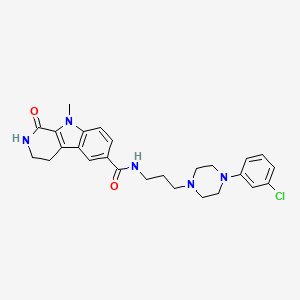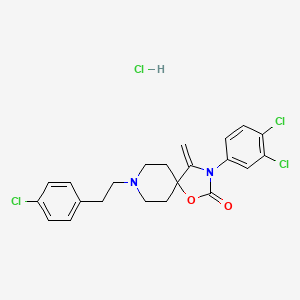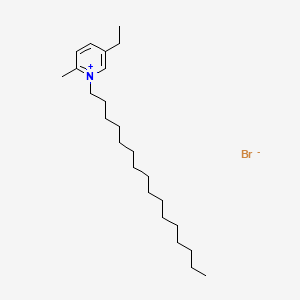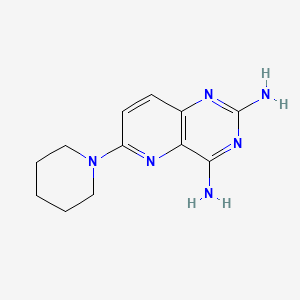
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine is an organic compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are characterized by a pyridopyrimidine ring system, which is a pyridopyrimidine isomer with three nitrogen atoms at the 1-, 3-, and 8- positions .
Preparation Methods
The synthesis of 2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups into the pyridopyrimidine ring .
Scientific Research Applications
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it has shown promise as an anticancer agent by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase . In industry, it can be used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme crucial for DNA synthesis and repair . By inhibiting this enzyme, the compound disrupts the production of tetrahydrofolate, a necessary cofactor for the synthesis of nucleotides. This inhibition leads to the suppression of cell proliferation, making it an effective anticancer agent . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
2,4-Diamino-6-piperidinopyrido(3,2-d)pyrimidine can be compared with other pyridopyrimidine derivatives, such as 2,4-diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine . While both compounds share a similar core structure, their functional groups and side chains differ, leading to variations in their biological activities and applications. For instance, the presence of a piperidine ring in this compound may enhance its binding affinity to certain molecular targets compared to other derivatives . Other similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, which also exhibit significant biological activities .
Properties
CAS No. |
93684-03-8 |
|---|---|
Molecular Formula |
C12H16N6 |
Molecular Weight |
244.30 g/mol |
IUPAC Name |
6-piperidin-1-ylpyrido[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H16N6/c13-11-10-8(15-12(14)17-11)4-5-9(16-10)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2,(H4,13,14,15,17) |
InChI Key |
IMIFVIABNVGNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


